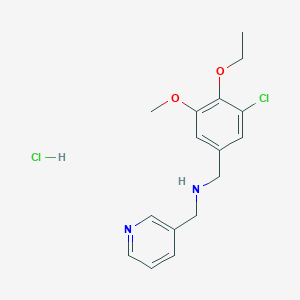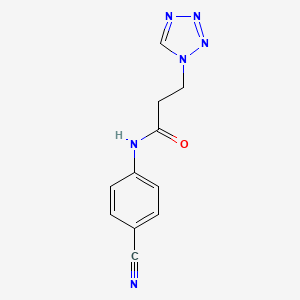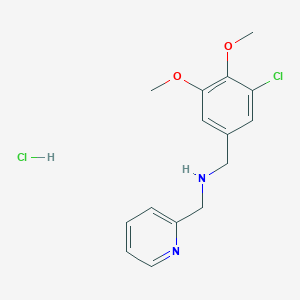
(3-chloro-4-ethoxy-5-methoxybenzyl)(3-pyridinylmethyl)amine hydrochloride
Übersicht
Beschreibung
(3-chloro-4-ethoxy-5-methoxybenzyl)(3-pyridinylmethyl)amine hydrochloride, also known as CEM-102, is a novel antibiotic agent that has shown promising results in preclinical studies.
Wirkmechanismus
(3-chloro-4-ethoxy-5-methoxybenzyl)(3-pyridinylmethyl)amine hydrochloride works by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit. This leads to the disruption of bacterial cell wall synthesis and ultimately, bacterial cell death.
Biochemical and physiological effects:
Studies have shown that this compound has a low toxicity profile and is well-tolerated in animal models. It has also been shown to have good pharmacokinetic properties, including high oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (3-chloro-4-ethoxy-5-methoxybenzyl)(3-pyridinylmethyl)amine hydrochloride is its broad-spectrum antibacterial activity, which makes it a potential candidate for the treatment of a wide range of bacterial infections. However, its efficacy against certain bacterial strains may be limited, and further studies are needed to determine its optimal dosing and administration regimens.
Zukünftige Richtungen
Future research directions for (3-chloro-4-ethoxy-5-methoxybenzyl)(3-pyridinylmethyl)amine hydrochloride include exploring its potential use in combination therapy with other antibiotics, investigating its efficacy against biofilm-forming bacteria, and further optimizing its pharmacokinetic and pharmacodynamic properties.
In conclusion, this compound is a promising antibiotic agent with broad-spectrum activity and low toxicity. Further studies are needed to fully evaluate its potential as a treatment option for bacterial infections.
Wissenschaftliche Forschungsanwendungen
(3-chloro-4-ethoxy-5-methoxybenzyl)(3-pyridinylmethyl)amine hydrochloride has been extensively studied for its antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, including drug-resistant strains. It has also been shown to be effective in treating bacterial infections in animal models.
Eigenschaften
IUPAC Name |
N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2.ClH/c1-3-21-16-14(17)7-13(8-15(16)20-2)11-19-10-12-5-4-6-18-9-12;/h4-9,19H,3,10-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOHJPLZUGDJNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)CNCC2=CN=CC=C2)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}methylamine hydrochloride](/img/structure/B4413222.png)

![3-[(1-benzoyl-4-piperidinyl)amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4413245.png)
![N-cyclopropyl-2-[(3-fluorobenzoyl)amino]benzamide](/img/structure/B4413251.png)
![N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea](/img/structure/B4413255.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B4413262.png)

![2-{2-bromo-4-[(cyclopropylamino)methyl]-6-methoxyphenoxy}acetamide hydrochloride](/img/structure/B4413277.png)

![N-(4-chlorophenyl)-2-{[5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4413286.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B4413301.png)
![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4413310.png)